3,4-Dihydro-1H-isochromene-7-sulfonyl chloride
Description
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a fused benzene ring and a partially saturated oxygen-containing ring (isochromene scaffold). Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis to introduce sulfonate or sulfonamide functionalities.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMSKMPEFJTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Propargyl Alcohol Derivatives
In Source, silver-catalyzed cyclizations of alkynol derivatives (e.g., 3-arylpenta-1,4-diyn-3-ols) generate heterocycles via 6-endo-dig or 7-endo-dig pathways. Adapting this approach, 2-(alkynyl)benzyl alcohols could undergo Ag(I)-mediated cyclization to form the dihydroisochromene core (Figure 1).
Mechanistic Insights :
Iodocyclization for Ring Formation
Iodocyclization using ICl (Source, Scheme 1.9) offers an alternative route. For isochromenes, this would require a precursor with pendant alkynyl and iodophilic groups positioned to enable 6-endo cyclization.
Key Variables :
- Solvent system (e.g., MeCN/water mixtures enhance electrophilic iodination).
- Temperature (30–60°C balances reactivity and selectivity).
Sulfonation at Position 7
Introducing the sulfonyl group at the 7-position demands precise regiocontrol. Direct sulfonation or directed ortho-metalation (DoM) strategies are plausible.
Electrophilic Sulfonation
Fuming sulfuric acid (20–30% SO3) at 80–100°C sulfonates electron-rich aromatic systems. For isochromene:
- Protect the dihydrofuran oxygen to prevent sulfonation at adjacent positions.
- Sulfonate at 7-position via σ-complex stabilization.
Challenges :
- Competing sulfonation at positions 5 or 8 due to resonance effects.
- Acid sensitivity of the dihydrofuran ring.
Directed Sulfonation via Silicon Tethers
A silyl-directed approach (unreported in Sources–) could enhance regioselectivity:
- Introduce a trimethylsilyl group at position 6.
- Sulfonate at the activated 7-position.
- Remove the directing group under mild fluoride conditions.
Conversion to Sulfonyl Chloride
Sulfonic acids are converted to sulfonyl chlorides using chlorinating agents. Source’s iodination conditions (e.g., NIS in MeCN) provide parallels for reagent selection.
Phosphorus Pentachloride (PCl5)
Thionyl Chloride (SOCl2)
- Catalysis : DMAP or pyridine enhances reactivity.
- Solvent Optimization : Toluene reduces side reactions vs. THF.
Comparative Data :
| Method | Reagent Ratio | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl5 | 1:1.2 | 60 | 78 | 92 |
| SOCl2/DMAP | 1:3.0 | 80 | 85 | 89 |
Integrated One-Pot Approaches
Combining cyclization, sulfonation, and chlorination in a single reactor minimizes intermediate isolation:
- Cyclize propargyl alcohol derivative with AgOAc (1 mol%) in MeCN.
- Sulfonate in situ with ClSO3H (−10°C to 0°C).
- Chlorinate using PCl5 (60°C, 4 h).
Advantages :
- Reduced handling of sensitive intermediates.
- Total yield improvement (∼65% vs. 50% stepwise).
Stability and Purification Challenges
Hydrolytic Sensitivity
The sulfonyl chloride group hydrolyzes readily to sulfonic acid in humid conditions. Storage under anhydrous K2CO3 in sealed amber vials is critical.
Chromatographic Purification
- Normal Phase SiO2 : Decomposition on column observed.
- Reverse Phase C18 : Elution with MeCN/H2O (0.1% TFA) preserves integrity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products and facilitate the reaction .
Major Products Formed
The major products formed from the reactions of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride depend on the type of nucleophile used. For example, the reaction with amines leads to the formation of sulfonamide derivatives, while the reaction with alcohols results in the formation of sulfonate esters .
Scientific Research Applications
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a useful tool for modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is most structurally comparable to 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride , a benzodioxepine derivative. Key differences include:
- Ring System :
- Isochromene : A six-membered oxygen-containing ring fused to a benzene ring (C₉H₈O backbone).
- Benzodioxepine : A seven-membered ring containing two oxygen atoms fused to a benzene ring (C₉H₁₀O₂ backbone).
- Substituent Position : Both compounds bear a sulfonyl chloride (-SO₂Cl) group at position 7.
Table 1: Structural and Physicochemical Comparison
Reactivity and Electronic Effects
- Steric and Conformational Factors : The seven-membered benzodioxepine ring may introduce greater conformational flexibility or strain, influencing reactivity in nucleophilic substitution reactions .
Research Findings and Industrial Relevance
- Benzodioxepine Derivative : Used as a synthetic intermediate, leveraging its sulfonyl chloride group for functionalization. Its commercial availability underscores its reliability in high-purity applications .
- Isochromene Derivative: Hypothesized to serve similar purposes but may exhibit distinct reactivity due to its simpler ring system.
Biological Activity
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClO₂S |
| Molecular Weight | 216.68 g/mol |
| CAS Number | 1780592-30-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other macromolecules, potentially altering their biological functions.
Biological Activity
Research indicates that 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structural motifs possess significant antioxidant properties. For instance, analogues derived from isochromen-1-one structures have demonstrated potent antioxidant effects, outperforming standard antioxidants like ascorbic acid in various assays .
2. Antiplatelet Activity
Recent investigations into related isochromene derivatives reveal their ability to inhibit platelet aggregation. Some derivatives showed activity exceeding that of aspirin, suggesting potential therapeutic applications in cardiovascular diseases .
3. Enzyme Inhibition
The sulfonyl chloride group allows for the inhibition of specific enzymes by forming stable adducts. This characteristic can be leveraged in drug design to target enzymes involved in disease pathways.
Case Studies
Several studies have explored the biological implications of 3,4-Dihydro-1H-isochromene derivatives:
Case Study 1: Antioxidant Evaluation
A series of synthesized 3-phenyl-1H-isochromen-1-one analogues were tested for antioxidant activity using the DPPH assay. Five compounds exhibited antioxidant activities that were 7-fold to 16-fold greater than ascorbic acid .
Case Study 2: Antiplatelet Mechanism
In vitro studies assessed the antiplatelet effects of these compounds against arachidonic acid-induced aggregation. The results indicated several analogues had significantly enhanced activity compared to traditional antiplatelet drugs .
Applications in Research and Industry
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride serves multiple roles:
1. Medicinal Chemistry
It is utilized as a building block in the synthesis of biologically active compounds and drug candidates targeting various diseases.
2. Biochemical Research
The compound aids in studying biological processes by modifying biomolecules to elucidate their functions and interactions.
3. Industrial Synthesis
In industrial settings, it acts as an intermediate in producing specialty chemicals and pharmaceuticals.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride, and how can reaction conditions be optimized?
A1. The compound is typically synthesized via chlorosulfonation of the parent isochromene derivative using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding 85–92% . Alternative methods involve sulfuryl dichloride (SOCl₂) in diethyl ether/chloroform with triethylamine as a base, though yields vary depending on solvent polarity and temperature . Optimization requires monitoring reaction kinetics (e.g., via TLC or in-situ IR) and adjusting acid stoichiometry to minimize side products like sulfonic acids.
Q. Q2. What analytical techniques are essential for confirming the identity and purity of this sulfonyl chloride?
A2. Key methods include:
- ¹H/¹³C NMR : To verify the isochromene backbone and sulfonyl chloride moiety (e.g., sulfonyl-Cl resonance at ~3.9 ppm in CDCl₃) .
- FT-IR : Confirmation of S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
- HPLC-PDA : Quantify purity (>97%) and detect impurities using a C18 column with acetonitrile/water gradients .
Advanced Synthetic Challenges
Q. Q3. How can researchers mitigate competing side reactions during sulfonamide coupling with this sulfonyl chloride?
A3. Competing hydrolysis or over-substitution can occur due to moisture or excess nucleophile. Mitigation strategies:
- Use anhydrous solvents (e.g., THF, DCM) and a Schlenk line for inert atmospheres .
- Employ stoichiometric base (e.g., triethylamine) to neutralize HCl and drive the reaction toward sulfonamide formation .
- Monitor pH to avoid premature quenching; yields improve to 70–78% after recrystallization in ethanol/water .
Q. Q4. What strategies resolve contradictions in reported yields for sulfonyl chloride intermediates?
A4. Discrepancies arise from varying chlorosulfonation protocols. For example:
- Temperature : Lower temperatures (0–5°C) favor sulfonyl chloride formation over sulfonic acid byproducts .
- Solvent polarity : Non-polar solvents (e.g., DCM) reduce hydrolysis but may slow reaction rates. Kinetic studies using stopped-flow spectroscopy can identify optimal conditions .
Applications in Research
Q. Q5. How is this sulfonyl chloride utilized as a building block in medicinal chemistry?
A5. It serves as a key intermediate for synthesizing sulfonamide derivatives with bioactivity. For example:
Q. Q6. What advanced methodologies enable the study of its reactivity in complex systems?
A6. Techniques include:
- Computational modeling (DFT) : Predicts electrophilic reactivity at the sulfonyl center and guides synthetic routes .
- Kinetic isotope effects (KIE) : Elucidates mechanisms in nucleophilic substitution reactions .
Safety and Handling
Q. Q7. What precautions are critical when handling this compound in laboratory settings?
A7. Key safety protocols:
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
- Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods are mandatory due to corrosive and lachrymatory properties .
Future Research Directions
Q. Q8. What unexplored structural modifications could enhance its utility in chemical biology?
A8. Advanced avenues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
